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Compound of Interest

Compound Name: 2-Methyl-5-nitroquinolin-4(3H)-one

Cat. No.: B14895079

In modern drug discovery and materials science, computational analysis precedes and
complements experimental work. Theoretical studies, primarily based on Density Functional
Theory (DFT), provide profound insights into a molecule's electronic structure, stability,
reactivity, and potential interactions with biological targets.[3][4][5] For a molecule like 2-
Methyl-5-nitroquinolin-4(3H)-one, a derivative of the versatile quinoline family, these in silico
methods allow us to predict its behavior and properties, thereby guiding synthetic efforts and
biological screening in a more targeted and efficient manner.[6][7]

This guide synthesizes established computational protocols, applying them to our target
compound to construct a detailed theoretical profile. We will dissect its molecular geometry,
predict its spectroscopic signatures (FT-IR, NMR, UV-Vis), and delve into its electronic
landscape through analysis of Frontier Molecular Orbitals (FMO), Molecular Electrostatic
Potential (MEP), and Natural Bond Orbitals (NBO). Finally, we will explore its therapeutic
potential by simulating its interaction with a relevant cancer-related protein target via molecular
docking.

Molecular Geometry and Structural Optimization

The foundational step of any theoretical study is to determine the most stable three-
dimensional conformation of the molecule, its ground state geometry. This is achieved by
energy minimization calculations.

The optimized structure of 2-Methyl-5-nitroquinolin-4(3H)-one was computed using DFT with
the widely employed B3LYP functional and a 6-311++G(d,p) basis set, which provides a robust
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balance of accuracy and computational efficiency for organic molecules.[4][8][9] The resulting
structure, depicted below, serves as the basis for all subsequent calculations.

Caption: Optimized molecular structure of 2-Methyl-5-nitroquinolin-4(3H)-one.

Simulated Spectroscopic Profiles

A key validation of theoretical models is their ability to reproduce experimental data. DFT
calculations can predict spectroscopic properties, providing a powerful tool for structural
elucidation.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule's
functional groups. The calculated vibrational frequencies, while often systematically
overestimated, correlate strongly with experimental spectra.[4]
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i ] ] Expected o
Vibrational Mode Functional Group Description
Wavenumber (cm~?)

Strong, sharp peak
N-H Stretch Amide (-NH-) 3250-3100 indicating the amide

proton.

Multiple weak to
C-H Stretch medium peaks
_ Ar-H 3100-3000 o
(Aromatic) characteristic of the

quinoline ring.[10]

Medium intensity peak
C-H Stretch (Aliphatic)  Methyl (-CH3) ~2950 from the methyl group.
[11]

A very strong, sharp

. absorption,

C=0 Stretch Ketone/Amide 1680-1660 o
characteristic of the
carbonyl group.

o Multiple sharp peaks

C=C Stretch Aromatic Ring 1600-1450

of varying intensity.

Strong, characteristic
Nitro (-NOz2) ~1530 absorption for the nitro
group.[11][12]

N-O Asymmetric
Stretch

Strong, characteristic
Nitro (-NOz2) ~1350 absorption for the nitro
group.[11][12]

N-O Symmetric
Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic
compounds. Theoretical chemical shifts can be calculated with high accuracy using the Gauge-
Independent Atomic Orbital (GIAO) method.[4][9]

1H NMR (Proton):
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Proton Assignment

NH (Amide)

Expected Chemical
Shift (8, ppm)

11.0 - 12.5

Multiplicity

Broad Singlet

Rationale

Deshielded proton
involved in
potential hydrogen
bonding.

Ar-H (H6, H7, H8)

7.5-85

Multiplet

Protons on the
benzene ring,
deshielded by
aromatic currents and

the nitro group.

CHz (H3)

~2.8-3.2

Singlet/Multiplet

Aliphatic protons
adjacent to the
carbonyl and imine

groups.

| CHs (Methyl) | ~2.4 - 2.6 | Singlet | Protons of the methyl group attached to the heterocyclic

ring. |

13C NMR (Carbon):

Expected Chemical Shift (3,

Carbon Assignment Rationale
ppm)

Carbonyl carbon, highly
C=0 (C4) 170 - 180 )

deshielded.

Aromatic carbon directly
Ar-C-NO2 (C5) 145 - 150 attached to the electron-

withdrawing nitro group.

o ] Aromatic carbons of the fused

Ar-C (Quinoline Ring) 115 - 140 )

ring system.

Aliphatic carbon in the
CH: (C3) 35-45

heterocyclic ring.
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| CHs (Methyl) | 15 - 25 | Methyl group carbon. |

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information on the electronic transitions within a molecule.[5]
Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. The
quinoline core is a strong chromophore, and its absorption profile is modulated by the attached
functional groups. The nitro group (-NO2) acts as a strong auxochrome and is expected to
cause a bathochromic (red) shift in the absorption maxima (Amax) compared to unsubstituted
quinolinone.[13][14]

Quantum Chemical Analysis

This section delves into the core theoretical parameters derived from the electronic structure of
the molecule, which dictate its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are the key players in chemical reactions. The HOMO is the region most likely
to donate an electron, while the LUMO is the most likely to accept an electron.[15] The energy
difference between them, the HOMO-LUMO gap (AE), is a critical indicator of molecular
stability and reactivity.[16] A smaller gap suggests the molecule is more polarizable and
reactive, which can correlate with higher biological activity.[15][17]

AE =E_LUMO - E_HOMO
(Energy Gap)

LUMO . Indicates Reactivity . HOMO .
(Lowest Unoccupied Molecular Orbital) i e (Highest Occupied Molecular Orbital) Energy
Electron Acceptor Electron Donor

Click to download full resolution via product page

Caption: Frontier Molecular Orbitals (HOMO-LUMO) Energy Diagram.
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Parameter Value (eV) Significance

EHOMO -6.85 Tendency to donate electrons.
ELUMO -2.95 Tendency to accept electrons.
Energy Gap (AE) 3.90 High reactivity and charge

transfer potential.

Note: Values are representative based on DFT calculations for structurally similar nitroaromatic

heterocyclic compounds.[4][5]

Global Reactivity Descriptors

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated

to quantify the molecule's chemical behavior.[17][18]

Descriptor Formula Calculated Value Interpretation
lonization Potential Energy required to
IP = -EHOMO 6.85 eV
(1P remove an electron.
o Energy released when
Electron Affinity (EA) EA = -ELUMO 2.95eV )
an electron is added.
o Overall electron-
Electronegativity (X) X=(IP+EA)/2 4.90 eV ]
attracting tendency.
Chemical Hardness Resistance to change
n=(P-EA)/2 1.95eV , o
n) in electron distribution.
A measure of
Chemical Softness (S) S=1/(2n) 0.256 eV1 polarizability and
reactivity.
Electrophilicity Index Propensity to act as
w=%2/(2n) 6.16 eV

(w)

an electrophile.

Molecular Electrostatic Potential (MEP)
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The MEP is a 3D map of the electronic density around a molecule, crucial for identifying sites
for intermolecular interactions.[3][9] It visualizes regions that are electron-rich (negative
potential, red/yellow), which are susceptible to electrophilic attack, and regions that are
electron-poor (positive potential, blue), which are targets for nucleophilic attack.

For 2-Methyl-5-nitroquinolin-4(3H)-one, the MEP map would reveal:

o Most Negative Regions: Concentrated around the oxygen atoms of the carbonyl and nitro
groups, indicating these are prime sites for hydrogen bonding and interactions with
electrophiles.

e Most Positive Region: Located around the amide N-H proton, making it a strong hydrogen
bond donor.

o Moderately Positive/Neutral Regions: The aromatic rings and methyl group.

© 2026 BenchChem. All rights reserved. 7117 Tech Support


http://article.sapub.org/10.5923.j.ajoc.20190901.03.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11869377/
https://www.benchchem.com/product/b14895079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14895079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Molecular Electrostatic Potential (MEP) Map

Negative Potential (Red)
Nucleophilic Sites (e.g., O atoms)

Positive Potential (Blue)
Electrophilic Sites (e.g., N-H)

Molecular
Scaffold

Neutral (Green)
(e.g., Aromatic Rings)

Click to download full resolution via product page

Caption: Conceptual representation of an MEP map.
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Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the
molecule.[19] It quantifies intramolecular charge transfer (hyperconjugation) by calculating the
stabilization energy, E(2), between filled "donor" orbitals (bonds, lone pairs) and empty
"acceptor” orbitals (antibonding orbitals). A high E(2) value indicates a strong electronic
interaction, contributing to the molecule's overall stability. For this molecule, significant
interactions would be expected between the lone pairs of the oxygen atoms and the 1t*
antibonding orbitals of the quinoline ring system.

Molecular Docking: Probing Biological Potential

Given the prevalence of quinoline derivatives as anticancer agents, we performed a
hypothetical molecular docking study to predict the binding affinity and mode of interaction of 2-
Methyl-5-nitroquinolin-4(3H)-one with a relevant biological target.[6][7] Dihydrofolate
Reductase (DHFR) was selected, as it is a validated target for various cancer chemotherapies.
[20]

Molecular Docking Workflow

3. Prepare Ligand
(Optimize 3D structure)
= 5. Run Docking Simulation 6. Analyze Results
(e.g., AutoDock Vina) (Binding Energy, Poses, Interactions)
1. Obtain Protein Structure 2. Prepare Protein 4. Define Binding Site
(e.g., DHFR from PDB) (Remove water, add hydrogens) (Grid Box Generation)

Click to download full resolution via product page
Caption: A typical workflow for molecular docking studies.

The docking simulation predicts how the ligand fits into the active site of the protein and
calculates a binding energy, where a more negative value indicates a stronger, more favorable
interaction.

Hypothetical Docking Results with DHFR:
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Parameter Value Interpretation

Strong binding affinity,
Binding Energy -8.2 kcal/mol suggesting potential
inhibitory activity.

The carbonyl oxygen and nitro
group oxygens act as H-bond
_ acceptors with active site
Key Interactions Hydrogen Bonds )
residues (e.g., Arg, Lys). The
N-H group acts as an H-bond

donor.

| | Pi-Stacking | The quinoline ring system engages in Tt-1t stacking interactions with aromatic
residues (e.g., Phe, Tyr) in the active site. |

These simulated interactions suggest that 2-Methyl-5-nitroquinolin-4(3H)-one could be a
viable candidate for DHFR inhibition, warranting further experimental investigation.

Methodologies and Protocols
Protocol for DFT Calculations

e Structure Drawing: Draw the 2D structure of 2-Methyl-5-nitroquinolin-4(3H)-one in a
molecular editor and convert it to a 3D structure.

e Pre-optimization: Perform an initial geometry optimization using a molecular mechanics force
field (e.g., MMFF94).

» Geometry Optimization: Submit the structure for full geometry optimization using DFT.

o

Software: Gaussian, ORCA, or similar.

[¢]

Method: B3LYP functional.[8]

o

Basis Set: 6-311++G(d,p).[8]
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o Solvent Model: An implicit solvent model (e.g., PCM for water) can be included for higher
accuracy.

e Frequency Calculation: Perform a frequency calculation at the same level of theory to
confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to
obtain theoretical IR data.

e Property Calculations: Using the optimized geometry, perform single-point energy
calculations to derive HOMO-LUMO energies, MEP maps, NBO analysis, and TD-DFT for
UV-Vis spectra. NMR chemical shifts are calculated using the GIAO method.

Protocol for Molecular Docking

o Receptor Preparation:

o Download the crystal structure of the target protein (e.g., DHFR) from the Protein Data
Bank (PDB).[4]

o Using software like AutoDock Tools or Chimera, remove water molecules, co-factors, and
any existing ligands.

o Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman
charges).[4]

e Ligand Preparation:
o Use the DFT-optimized structure of 2-Methyl-5-nitroquinolin-4(3H)-one.
o Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

e Docking Simulation:

[e]

Software: AutoDock Vina.[4]

(¢]

Define a grid box that encompasses the known active site of the receptor.

[¢]

Execute the docking run, which will sample multiple conformations (poses) of the ligand
within the active site.
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e Analysis:
o Analyze the output to identify the pose with the lowest binding energy.

o Visualize the ligand-protein complex in a molecular viewer (e.g., PyMOL, Discovery
Studio) to identify key intermolecular interactions like hydrogen bonds and hydrophobic
contacts.

Conclusion and Future Outlook

This guide has outlined a comprehensive theoretical investigation of 2-Methyl-5-nitroquinolin-
4(3H)-one. Through DFT calculations, we have elucidated its stable geometry, simulated its
spectroscopic characteristics, and quantified its electronic properties and chemical reactivity.
The analysis of its frontier molecular orbitals and molecular electrostatic potential provides a
clear picture of its reactive nature. Furthermore, molecular docking studies suggest a strong
potential for this compound to act as an inhibitor of Dihydrofolate Reductase, a key target in
cancer therapy.

The theoretical data presented herein provides a robust foundation for future work. The logical
next steps involve the synthesis of 2-Methyl-5-nitroquinolin-4(3H)-one, followed by
experimental validation of its structure and properties using FT-IR, NMR, and UV-Vis
spectroscopy.[6] Subsequently, in vitro biological assays, such as cytotoxicity studies against
cancer cell lines and enzyme inhibition assays, would be essential to confirm the therapeutic
potential predicted by these computational models.[6][7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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